molecular formula C12H15N5O B3046533 N'-hydroxy-5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide CAS No. 1255790-92-1

N'-hydroxy-5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide

Cat. No. B3046533
CAS RN: 1255790-92-1
M. Wt: 245.28
InChI Key: SCSLGYMTVKKGKW-UHFFFAOYSA-N
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Description

N'-hydroxy-5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide is a compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. The compound's unique structure and properties make it a promising candidate for the development of new drugs that can target various diseases.

Mechanism of Action

The mechanism of action of N'-hydroxy-5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide involves the inhibition of specific enzymes or proteins that are involved in disease progression. The compound acts as an inhibitor of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and cell growth. By inhibiting HDACs, this compound can regulate gene expression and cell growth, leading to the inhibition of disease progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. The compound has also been shown to have antimicrobial activity against various pathogens, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

N'-hydroxy-5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has good stability, making it suitable for use in various assays. Additionally, the compound has been extensively studied, and its mechanism of action is well-understood. However, the compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity.

Future Directions

There are several future directions for the research on N'-hydroxy-5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide. One potential direction is the development of new derivatives of the compound with improved properties, such as increased solubility and lower toxicity. Another direction is the investigation of the compound's potential applications in the treatment of other diseases, such as autoimmune diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential drug targets.

Scientific Research Applications

N'-hydroxy-5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide has been extensively studied for its potential applications in drug discovery. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and infectious diseases.

properties

IUPAC Name

N'-hydroxy-5-methyl-1-[(4-methylphenyl)methyl]triazole-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-8-3-5-10(6-4-8)7-17-9(2)11(14-16-17)12(13)15-18/h3-6,18H,7H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSLGYMTVKKGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=NO)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=C(N=N2)/C(=N/O)/N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501129705
Record name 1H-1,2,3-Triazole-4-carboximidamide, N-hydroxy-5-methyl-1-[(4-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1255790-92-1
Record name 1H-1,2,3-Triazole-4-carboximidamide, N-hydroxy-5-methyl-1-[(4-methylphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255790-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole-4-carboximidamide, N-hydroxy-5-methyl-1-[(4-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-hydroxy-5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide
Reactant of Route 2
N'-hydroxy-5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide
Reactant of Route 3
N'-hydroxy-5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide
Reactant of Route 4
N'-hydroxy-5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide

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